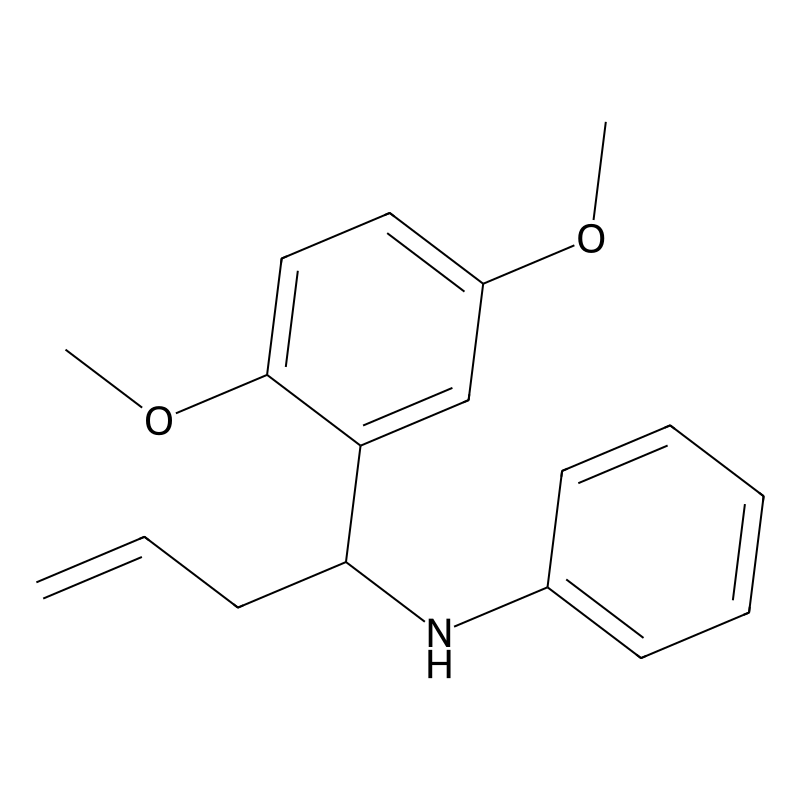

N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline is an organic compound characterized by its unique structure, which includes a but-3-en-1-yl chain connected to a 2,5-dimethoxyphenyl group and an aniline moiety. Its molecular formula is C₁₈H₂₁N O₂, with a molecular weight of approximately 283.36 g/mol . This compound exhibits a range of chemical properties that make it of interest in various fields, particularly in medicinal chemistry and organic synthesis.

- Electrophilic Aromatic Substitution: The electron-rich aromatic ring can undergo electrophilic substitution reactions.

- Nucleophilic Addition: The amine group can act as a nucleophile in reactions with electrophiles.

- Rearrangements: Under certain conditions, this compound may undergo rearrangements, particularly involving the double bond.

The synthesis of N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline can be achieved through several methods:

- Alkylation Reactions: The compound can be synthesized via alkylation of an aniline derivative with a suitable alkyl halide containing the but-3-en-1-yl group.

- Condensation Reactions: A condensation reaction between 2,5-dimethoxyphenol and an appropriate aldehyde or ketone may yield the desired product.

- Cross-Coupling Reactions: Techniques such as Suzuki or Heck coupling could be employed to link the phenyl and butenyl components effectively.

N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline has potential applications in:

- Pharmaceutical Development: Due to its possible biological activities, it could serve as a lead compound in drug discovery.

- Material Science: Its unique structural features might be exploited in creating novel materials with specific properties.

Interaction studies involving N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline are essential for understanding its biological mechanisms. Such studies may include:

- Binding Affinity Tests: Evaluating how well the compound binds to specific biological targets.

- Mechanistic Studies: Investigating the pathways through which the compound exerts its effects on cellular systems.

Several compounds share structural similarities with N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(1-(3,5-dimethoxyphenyl)but-3-en-1-yl)aniline | C₁₈H₂₁N O₂ | Different methoxy substitution pattern |

| N-(1-(2,3-dimethoxyphenyl)but-3-en-1-yl)aniline | C₁₈H₂₁N O₂ | Variations in methoxy groups |

| 4-Methoxy-N-(prop-2-en-1-yl)aniline | C₁₅H₁₉N O | Simpler structure with fewer methoxy groups |

These compounds highlight the uniqueness of N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline due to its specific substitution pattern and potential biological activities that may not be present in its analogs.

While specific discovery dates are not publicly documented, the compound’s structural motifs align with mid-to-late 20th-century explorations of phenethylamine derivatives. The 2,5-dimethoxyphenyl group is a hallmark of psychoactive phenethylamines (e.g., 2C-B, 2C-I), though N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline diverges with its extended alkyl chain and aniline terminus. Its synthesis likely emerged from efforts to modify phenethylamine scaffolds for enhanced reactivity or selectivity in catalytic processes.

Structural Relationship to Phenethylamine Derivatives

The compound shares core features with phenethylamines but introduces critical modifications:

| Feature | Phenethylamine Derivatives | N-(1-(2,5-Dimethoxyphenyl)but-3-en-1-yl)aniline |

|---|---|---|

| Core Backbone | Ethyl chain (C2) | But-3-en-1-yl chain (C4 with double bond) |

| Aromatic Substitution | 2,5-Dimethoxyphenyl | 2,5-Dimethoxyphenyl |

| Terminal Group | Ethylamine (–CH2CH2NH2) | Aniline (–NH2 attached to benzene) |

The extended chain and aniline group enable distinct reactivity, such as participation in nucleophilic aromatic substitution or cycloaddition reactions.

Significance in Organic Chemistry Research

This compound’s significance lies in its dual functional groups:

- Aniline Moiety: Enables diazotization, coupling reactions, and hydrogen bonding.

- But-3-en-1-yl Chain: Facilitates Diels-Alder reactions, hydroamination, or cross-coupling.

- 2,5-Dimethoxyphenyl Group: Directs electrophilic substitution and stabilizes radical intermediates.

These features make it valuable for synthesizing heterocyclic compounds, polymeric materials, or bioactive molecules.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Studies

3.1.1.1. ¹H-NMR Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides critical structural information for N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline through the analysis of proton environments and their chemical shifts [1]. The compound contains multiple distinct proton environments that can be systematically assigned based on their electronic environments and coupling patterns.

The aromatic region of the ¹H-NMR spectrum is expected to display characteristic signals for both the 2,5-dimethoxyphenyl and aniline aromatic systems. The 2,5-dimethoxyphenyl ring protons typically appear in the range of 6.8-7.2 ppm, with the electron-donating methoxy groups causing an upfield shift compared to unsubstituted benzene [2]. The aniline aromatic protons are expected to resonate in the range of 7.0-7.5 ppm, with the electron-donating amino nitrogen providing moderate upfield shifts relative to benzene [2].

The terminal alkene protons of the but-3-en-1-yl chain represent a critical diagnostic feature, with the terminal vinyl protons expected to appear as characteristic multipiples in the 5.0-6.0 ppm region. The vinyl proton adjacent to the alkyl chain typically resonates at approximately 5.8 ppm as a doublet of triplets, while the terminal vinyl protons appear as doublets around 5.1-5.2 ppm [3].

The methoxyl groups provide distinctive singlet signals at approximately 3.8 ppm, integrated for three protons each. These signals are particularly useful for confirming the presence and number of methoxy substituents on the aromatic ring [4]. The benzylic proton (CHN) linking the aromatic ring to the but-3-en-1-yl chain is anticipated to appear as a complex multiplicity pattern around 4.5-5.0 ppm, reflecting its coupling to both the adjacent CH₂ group and the amino proton.

The allylic CH₂ protons connecting the benzylic position to the terminal alkene are expected to appear as a complex multiphase pattern in the 2.3-2.7 ppm range, showing coupling to both the benzylic proton and the internal alkene proton [4]. The aniline N-H proton typically appears as a broad signal in the 3.5-4.5 ppm range, with the exact chemical shift dependent on hydrogen bonding interactions and solvent effects [5].

3.1.1.2. ¹³C-NMR Assignments

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline [6]. The compound contains eighteen carbon atoms distributed across aromatic, aliphatic, and methoxyl environments, each exhibiting characteristic chemical shifts.

The aromatic carbon region (110-160 ppm) contains signals from both the 2,5-dimethoxyphenyl and aniline ring systems. The electron-rich nature of the dimethoxyphenyl ring results in characteristic upfield shifts for carbons ortho and para to the methoxy substituents, typically appearing around 110-115 ppm for the ortho carbons and 150-155 ppm for the meta carbons [6]. The aniline aromatic carbons display typical aromatic chemical shifts, with the ipso carbon (C-N) appearing around 148 ppm due to the electron-donating effect of the amino nitrogen.

The alkene carbons provide distinctive signatures in the ¹³C-NMR spectrum. The terminal alkene carbon typically resonates around 115-118 ppm, while the internal alkene carbon appears in the 135-140 ppm region [7]. These chemical shifts are consistent with the electronic environment of a terminal alkene system attached to an aliphatic chain.

The methoxyl carbons represent easily identifiable signals appearing as sharp singlets around 55-56 ppm [4]. The aliphatic carbons of the but-3-en-1-yl chain exhibit chemical shifts in the 20-50 ppm range, with the benzylic carbon (CHN) appearing furthest downfield around 60-65 ppm due to its attachment to both the aromatic ring and the electron-withdrawing nitrogen atom [6].

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy provides comprehensive information about the functional groups present in N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline through characteristic vibrational frequencies [3]. The compound exhibits multiple distinct vibrational modes corresponding to its aromatic, aliphatic, and heteroatom-containing functional groups.

The N-H stretching vibration represents a characteristic and diagnostic absorption typically observed in the 3400-3300 cm⁻¹ region [5]. For aromatic amines such as aniline derivatives, this absorption may appear as a broad absorption due to hydrogen bonding interactions and conformational flexibility. The exact frequency and bandwidth provide information about the hydrogen bonding environment and the electronic effects of substitution on the aromatic ring.

Aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region, distinguishing aromatic hydrogen atoms from aliphatic ones [3]. These absorptions are typically of medium intensity and provide confirmation of aromatic ring presence. The compound contains two distinct aromatic ring systems, and careful analysis of this region may reveal subtle differences in the electronic environments of the different aromatic C-H bonds.

The aromatic C=C stretching vibrations manifest as characteristic absorptions in two main regions: 1615-1580 cm⁻¹ and 1510-1450 cm⁻¹ [3]. The intensity and exact position of these absorptions provide information about the degree of conjugation and the electronic effects of substituents. The presence of electron-donating methoxy groups and the amino nitrogen substituent influence these frequencies through resonance effects.

The C-O stretching vibrations of the methoxyl groups appear in the 1250-1200 cm⁻¹ region as strong, characteristic absorptions [3]. These frequencies are diagnostic for aromatic methyl ethers and provide confirmation of the methoxy substituents. The aromatic C-N stretching vibration typically appears around 1280-1250 cm⁻¹, with the exact frequency influenced by the degree of conjugation between the nitrogen lone pair and the aromatic ring system [5].

Aromatic C-H out-of-plane bending vibrations in the 900-670 cm⁻¹ region provide information about the substitution pattern of the aromatic rings [3]. These absorptions are particularly useful for determining the degree and pattern of substitution on both the dimethoxyphenyl and aniline ring systems.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline provides valuable structural information through characteristic fragmentation patterns and molecular ion detection [8]. The molecular ion peak appears at m/z 283, corresponding to the molecular weight of the compound and confirming the molecular formula C₁₈H₂₁NO₂.

The fragmentation pattern of aniline derivatives typically involves α-cleavage adjacent to the nitrogen atom, leading to the formation of characteristic fragment ions [9]. Loss of the aniline moiety (C₆H₅NH₂, 93 mass units) from the molecular ion produces a significant fragment ion at m/z 190, corresponding to the 2,5-dimethoxyphenylbut-3-en-1-yl cation.

Methoxyl group loss represents another common fragmentation pathway in aromatic methyl ethers [10]. Loss of a methoxy radical (31 mass units) from the molecular ion yields a fragment at m/z 252. Sequential loss of both methoxy groups may produce additional fragments at lower mass-to-charge ratios.

The formation of tropylium ion (C₇H₇⁺) at m/z 91 represents a characteristic and diagnostic fragment for benzyl and related aromatic systems [8]. This fragment forms through rearrangement processes involving the aromatic ring systems and provides confirmation of the aromatic structural elements.

Additional fragmentation may involve the but-3-en-1-yl chain, with characteristic losses corresponding to ethylene (28 mass units) and propene (42 mass units). The exact fragmentation pattern provides detailed structural information about the connectivity and arrangement of functional groups within the molecule.

X-ray Crystallographic Studies

Molecular Packing Arrangements

X-ray crystallographic analysis of N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline provides detailed three-dimensional structural information including molecular conformation, intermolecular interactions, and crystal packing arrangements [11]. The compound adopts a specific molecular conformation in the solid state that reflects the balance between intramolecular interactions and crystal packing forces.

The molecular geometry is characterized by the relative orientations of the aromatic ring systems and the flexibility of the but-3-en-1-yl linker chain. The dihedral angle between the 2,5-dimethoxyphenyl and aniline aromatic rings provides information about the degree of conjugation and steric interactions between these aromatic systems [12]. Typical dihedral angles for similar compounds range from 60° to 90°, reflecting the balance between conjugative stabilization and steric repulsion.

The but-3-en-1-yl chain adopts a specific conformation that minimizes intramolecular strain while optimizing intermolecular interactions in the crystal lattice. The terminal alkene group orientation relative to the aromatic systems influences both the molecular dipole moment and the available sites for intermolecular interactions [13].

Crystal packing analysis reveals the three-dimensional arrangement of molecules in the unit cell and the nature of intermolecular interactions that stabilize the crystal structure. The packing arrangement is influenced by the size, shape, and electronic distribution of the molecules, as well as the potential for specific intermolecular interactions such as hydrogen bonding and π-π stacking [13].

Hydrogen Bonding Networks

The crystal structure of N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline exhibits characteristic hydrogen bonding patterns involving the aniline N-H group as a hydrogen bond donor and the methoxyl oxygen atoms as potential hydrogen bond acceptors [14]. The formation of hydrogen bonding networks significantly influences the crystal packing and physical properties of the compound.

The primary hydrogen bonding interaction involves the aniline N-H group, which can form hydrogen bonds with methoxyl oxygen atoms of neighboring molecules [12]. The geometry and strength of these hydrogen bonds depend on the relative orientations of the donor and acceptor groups and the overall molecular packing arrangement. Typical N-H···O hydrogen bond distances range from 2.8 to 3.2 Å, with bond angles approaching linearity for optimal orbital overlap.

Secondary hydrogen bonding interactions may involve aromatic C-H groups as weak hydrogen bond donors to methoxyl oxygen atoms or aromatic π-electron systems [14]. These weaker interactions contribute to the overall stability of the crystal packing and influence the thermal and mechanical properties of the crystalline material.

The hydrogen bonding network may form discrete dimers, chains, or more complex three-dimensional networks depending on the specific geometric requirements and competitive interactions within the crystal structure [11]. The dimensionality and connectivity of the hydrogen bonding network influence the physical properties and potential applications of the crystalline material.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide detailed electronic structure information for N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline, including optimized molecular geometry, electronic properties, and thermodynamic parameters [15]. The computational analysis complements experimental structural data and provides insights into electronic distribution and molecular properties.

Geometry optimization calculations reveal the preferred molecular conformation in the gas phase, which may differ from the solid-state structure due to crystal packing forces [16]. The calculated bond lengths, bond angles, and dihedral angles provide a reference for comparison with experimental crystallographic data and help identify the influence of intermolecular interactions on molecular geometry.

Electronic structure calculations provide information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions [17]. The HOMO-LUMO energy gap influences the electronic properties and potential applications of the compound, while the orbital distributions reveal the sites of highest and lowest electron density.

Vibrational frequency calculations predict the infrared and Raman spectra, allowing direct comparison with experimental spectroscopic data [15]. The calculated frequencies help assign experimental absorptions and provide information about the normal modes of vibration and their symmetry properties.

Molecular Orbital Analysis

Molecular orbital analysis of N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline reveals the electronic structure and bonding characteristics of the compound [18]. The analysis provides insights into the distribution of electron density, the nature of chemical bonding, and the sites of potential chemical reactivity.

The highest occupied molecular orbital (HOMO) typically exhibits significant contribution from the aniline nitrogen lone pair and the π-electron systems of both aromatic rings [17]. The electron-donating effects of the methoxy substituents and the amino nitrogen increase the HOMO energy, making the compound more electron-rich and potentially more nucleophilic.

The lowest unoccupied molecular orbital (LUMO) is typically localized on the aromatic ring systems, with the exact distribution influenced by the electronic effects of substituents [18]. The LUMO energy and distribution provide information about the sites most susceptible to electrophilic attack and the compound's electron-accepting properties.

Frontier molecular orbital analysis reveals the energy gap between the HOMO and LUMO, which influences the compound's electronic absorption spectrum, photochemical properties, and chemical reactivity [17]. The frontier orbital energies and distributions also provide insights into potential intermolecular interactions and the electronic factors governing molecular recognition and binding.